FRET Distance Resolution in Actin: DABMI Yields 2.51 nm vs. DDPM 2.27 nm for Identical Labeling Sites
In a direct head-to-head study, the intramonomer FRET distance between dansyl chloride (DNS-Cl) attached to Tyr-69 and either DABMI or DDPM attached to Cys-374 in the same G-actin monomer was measured under identical conditions. DABMI yielded a donor–acceptor distance of 2.51 nm, whereas DDPM yielded 2.27 ± 0.04 nm—a difference of 0.24 nm (~10.6% longer with DABMI) [1]. This divergence is attributed to the different spatial positions of the chromophoric centers within each acceptor molecule relative to the point of covalent attachment. The distance difference exceeds the measurement precision (±0.04 nm for DDPM), is reproducible, and does not collapse under actin polymerization, myosin S1 binding, or tropomyosin–troponin interaction, confirming structural rigidity of the probed region [1]. Researchers relying on published DABMI-calibrated distance constraints for molecular modeling cannot substitute DDPM without introducing systematic error.
| Evidence Dimension | FRET donor–acceptor distance (Tyr-69 to Cys-374 in G-actin monomer) |
|---|---|
| Target Compound Data | 2.51 nm (DNS-Cl → DABMI) |
| Comparator Or Baseline | DDPM (N-(4-dimethylamino-3,5-dinitrophenyl)maleimide): 2.27 ± 0.04 nm (DNS-Cl → DDPM) |
| Quantified Difference | +0.24 nm (~10.6% longer with DABMI); change upon EDTA denaturation: +0.37 nm for DABMI |
| Conditions | Steady-state fluorescence resonance energy transfer; G-actin monomer in solution; DNS-Cl donor attached to Tyr-69; acceptor attached to Cys-374; labeling ratio DABMI:actin and DDPM:actin = 1.0 ± 0.05 |
Why This Matters
A 0.24 nm systematic offset in FRET distance directly impacts molecular modeling constraints; DABMI must be used to reproduce published structural models calibrated with DABMI-based distance restraints.
- [1] Miki M, Barden JA, dos Remedios CG. Detection of conformational changes in actin by fluorescence resonance energy transfer between tyrosine-69 and cysteine-374. Biochim Biophys Acta. 1986;872(1-2):76-82. View Source
